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Introduction: Inobrodib (also known as CCS1477) is an orally active, first-in-class small

molecule that selectively inhibits the bromodomains of the homologous transcriptional co-

activators p300 (E1A binding protein) and CREB-binding protein (CBP).[1][2][3] In castrate-

resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key

driver of disease progression, often through AR amplification, mutation, or the expression of

splice variants like AR-V7. The proteins p300 and CBP function as critical co-activators for the

AR, making their inhibition a compelling therapeutic strategy.[4][5] Inobrodib disrupts

p300/CBP function, leading to the downregulation of key oncogenic signaling pathways,

including those driven by AR and c-MYC.[1][4][5] These notes provide an overview of

Inobrodib's mechanism, preclinical data, and detailed protocols for its application in CRPC

studies.

Mechanism of Action
Inobrodib selectively binds to the bromodomains of p300 and CBP, preventing them from

recognizing acetylated lysine residues on histones and other proteins.[5] This displacement of

p300/CBP from chromatin, particularly at super-enhancer regions, disrupts the transcriptional

machinery required for the expression of key oncogenes.[6] In the context of CRPC, this leads

to reduced expression of the androgen receptor (AR), its variants (like AR-V7), and the

oncogene c-MYC, thereby inhibiting tumor cell proliferation and survival.[1][4]
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Caption: Inobrodib inhibits p300/CBP, disrupting AR-mediated transcription.

Preclinical Data Summary
Inobrodib has demonstrated potent and selective activity in various preclinical models of

CRPC. Its efficacy has been evaluated through in vitro binding and cellular assays, as well as

in vivo xenograft models.

Table 1: In Vitro Activity of Inobrodib
This table summarizes the binding affinity and cellular potency of Inobrodib.

Parameter Target/Cell Line Value Reference

Binding Affinity (Kd) p300 1.3 nM [1]

CBP 1.7 nM [1]

BRD4 222 nM [1]

Cellular Target

Engagement (IC50)

p300 (NanoBRET

assay)
19 nM [1]

BRD4 (NanoBRET

assay)
1060 nM [1]

Effect on Gene

Expression

22Rv1, LNCaP95

cells

Reduces KLK2, KLK3,

TMPRSS2 mRNA
[1]

Effect on Protein

Expression

22Rv1, LNCaP95

cells

Reduces c-MYC

protein levels
[1]

22Rv1 cells
Reduces AR-V7

protein levels
[1]

Table 2: In Vivo Efficacy of Inobrodib in CRPC Xenograft
Models
This table outlines the dosing and outcomes of Inobrodib treatment in mouse models.
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Model
Dosing
Regimen

Duration Outcome Reference

22Rv1 Xenograft
10 mg/kg, oral,

daily (QD)
28 days

Tumor growth

inhibition
[1][4]

20 mg/kg, oral,

daily (QD)
28 days Tumor stasis [1][4]

30 mg/kg, oral,

every other day

(QoD)

28 days Tumor stasis [1][4]

Patient-Derived

Xenograft (PDX)

20 mg/kg, oral,

daily (QD)
8 days

Decreased AR

and AR-V7

signaling; tumor

growth inhibition

[1]

Experimental Protocols
The following protocols provide a framework for studying Inobrodib in a laboratory setting. A

general workflow is presented below.
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Caption: General experimental workflow for preclinical evaluation of Inobrodib.

Protocol 1: In Vitro Cell Proliferation Assay
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Objective: To determine the anti-proliferative effect of Inobrodib on CRPC cell lines (e.g.,

22Rv1, LNCaP95).

Materials:

CRPC cell lines (e.g., 22Rv1)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Inobrodib (CCS1477) stock solution (in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

Plate reader

Procedure:

Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 2,000-5,000 cells/well in

100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of Inobrodib in complete medium from the

DMSO stock. The final DMSO concentration should not exceed 0.1%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of Inobrodib (e.g., 0-3000 nM).[1] Include a vehicle control (DMSO only).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's instructions.

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and

calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
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Protocol 2: Western Blot Analysis of AR and c-MYC
Signaling
Objective: To assess the effect of Inobrodib on the protein expression of AR, AR-V7, and c-

MYC.

Materials:

CRPC cells (e.g., 22Rv1)

6-well cell culture plates

Inobrodib (CCS1477)

RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-AR, anti-AR-V7, anti-c-MYC, anti-β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates. Once they reach 70-80%

confluency, treat with a relevant concentration of Inobrodib (e.g., 300 nM) or vehicle

(DMSO) for 16-48 hours.[1]
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Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates

and centrifuge to pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-

PAGE. Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.

Incubate with primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

Use β-actin as a loading control.

Analysis: Quantify band intensity using software like ImageJ.

Protocol 3: In Vivo Xenograft Study in a CRPC Mouse
Model
Objective: To evaluate the anti-tumor efficacy of orally administered Inobrodib.

Materials:

Immunocompromised mice (e.g., male NOD/SCID gamma mice)

22Rv1 CRPC cells

Matrigel
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Inobrodib formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Equipment for blood collection (for PSA analysis)

Procedure:

Tumor Implantation: Subcutaneously inject ~2x10⁶ 22Rv1 cells, resuspended in a 1:1

mixture of PBS and Matrigel, into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average

volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per

group).

Treatment Administration:

Treatment Group: Administer Inobrodib by oral gavage at the desired dose (e.g., 10 or 20

mg/kg daily).[1][4]

Control Group: Administer the vehicle on the same schedule.

Monitoring:

Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health.

Collect blood periodically via tail vein for plasma PSA analysis.

Study Endpoint: Continue treatment for a predefined period (e.g., 28 days).[4] The study may

be terminated if tumors reach a predetermined maximum size or if signs of toxicity appear.

Analysis:

Plot mean tumor volume over time for each group.
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At the end of the study, excise tumors for weight measurement and ex vivo biomarker

analysis (e.g., Western blot, IHC).

Analyze plasma PSA levels.

Perform statistical analysis (e.g., t-test, ANOVA) to determine significance. After treatment

cessation, tumor regrowth can be monitored to assess the durability of the response.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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